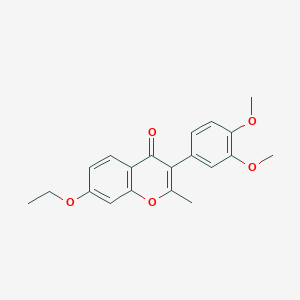

3-(3,4-dimethoxyphenyl)-7-ethoxy-2-methyl-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3,4-Dimethoxyphenyl)-7-ethoxy-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of methoxy and ethoxy groups in the structure enhances its chemical stability and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-ethoxy-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

3-(3,4-Dimethoxyphenyl)-7-ethoxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chromen-4-one moiety to chroman-4-one.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the chromenone core.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

Oxidation: Quinones and related derivatives.

Reduction: Chroman-4-one derivatives.

Substitution: Halogenated or alkylated chromen-4-one derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes:

- Ethoxy group at the 7th position

- Methyl group at the 2nd position

- Dimethoxyphenyl group at the 3rd position

The molecular formula is C18H18O5 with a molecular weight of approximately 318.34 g/mol. This structural configuration is crucial for its biological and chemical activities.

Antimicrobial Properties

Research indicates that 3-(3,4-dimethoxyphenyl)-7-ethoxy-2-methyl-4H-chromen-4-one exhibits significant antimicrobial activity against various bacterial strains. The following table summarizes its effectiveness:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

The mechanism of action likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of cell proliferation

- Induction of oxidative stress

- Modulation of signaling pathways involved in cell survival and death

For instance, research has indicated that derivatives of chromenone compounds can effectively target cancer cell lines such as breast and colon cancer cells .

Medicinal Chemistry Applications

The compound serves as a scaffold for synthesizing other biologically active molecules. Its ability to undergo various chemical modifications makes it suitable for drug development. Notably, derivatives of chromenones have been linked to treatments for neurodegenerative diseases like Alzheimer's due to their ability to inhibit acetylcholinesterase .

Material Science Applications

Beyond biological applications, the structural attributes of this compound make it a candidate for use in material science:

- Organic Electronics : The compound can be utilized in organic photovoltaics due to its electron-donating properties.

- Photopolymerization : It can act as a photoinitiator in polymerization processes, contributing to the development of new materials with specific properties.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Antimicrobial Study : A recent study assessed the efficacy of this compound against multi-drug resistant bacterial strains, highlighting its potential as an alternative therapeutic agent .

- Anticancer Research : Investigations into its effects on various cancer cell lines revealed that it could significantly reduce cell viability through apoptosis induction .

- Material Science Applications : Research demonstrated that incorporating this compound into polymer matrices enhanced the electrical conductivity and stability of the resulting materials .

Mecanismo De Acción

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-ethoxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Molecular Targets: Enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.

Pathways: Modulation of signaling pathways like NF-κB and MAPK, which play roles in inflammation and cell proliferation.

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar methoxy groups.

3,4-Dimethoxyphenylacetic acid: Contains the same aromatic ring with methoxy groups but differs in the side chain.

Uniqueness

3-(3,4-Dimethoxyphenyl)-7-ethoxy-2-methyl-4H-chromen-4-one is unique due to its chromen-4-one core structure, which imparts distinct biological activities and chemical properties compared to other similar compounds. The presence of both methoxy and ethoxy groups further enhances its stability and reactivity.

Actividad Biológica

3-(3,4-dimethoxyphenyl)-7-ethoxy-2-methyl-4H-chromen-4-one is a synthetic flavonoid compound belonging to the chromenone class, characterized by its unique structure featuring a dimethoxyphenyl group and an ethoxy substituent. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H20O5, with a molecular weight of 340.375 g/mol. Its complex structure allows for various interactions within biological systems, influencing its reactivity and potential therapeutic applications.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated that it can suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages without inducing cytotoxicity. This suggests its potential as a therapeutic agent in managing inflammatory conditions .

2. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. It has shown the ability to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

3. Anticancer Potential

The compound has been investigated for its anticancer properties against various cell lines, including breast cancer (MCF-7) and lung cancer cells. Studies have reported that it induces apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways and the activation of caspases .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymes : It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators .

- Molecular Interactions : Molecular docking studies suggest that the compound interacts with specific targets at the molecular level, enhancing its biological efficacy against various diseases .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique biological activities of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(2-bromophenyl)-7-hydroxy-4H-chromen-4-one | Bromine substitution at the 2-position | Enhanced reactivity due to halogen presence |

| 3-(3-hydroxyphenyl)-7-methoxy-2-methyl-chromen | Hydroxyl group instead of methoxy | Increased polarity and potential hydrogen bonding |

| 3-(2,5-dimethoxyphenyl)-7-hydroxychromen | Additional methoxy group at the 5-position | Altered electronic properties affecting biological activity |

These comparisons highlight how specific substitutions influence the biological properties and therapeutic potential of chromenone derivatives.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Study on Inflammation : A study assessed the effect of this compound on LPS-induced inflammation in RAW 264.7 cells. Results indicated a dose-dependent reduction in NO production, confirming its anti-inflammatory potential.

- Antioxidant Activity Evaluation : Another study utilized DPPH and ABTS assays to measure antioxidant capacity, revealing that this compound effectively scavenges free radicals.

- Cancer Cell Line Studies : In vitro studies on MCF-7 cells demonstrated that treatment with this compound resulted in significant apoptosis induction compared to control groups.

Propiedades

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-ethoxy-2-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-5-24-14-7-8-15-17(11-14)25-12(2)19(20(15)21)13-6-9-16(22-3)18(10-13)23-4/h6-11H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNIVDZRJBNYOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.